p-Nitrophenyl hexadecyl ether
Overview
Description
Synthesis Analysis
The synthesis of nitrodiphenyl ethers, including compounds similar to p-nitrophenyl hexadecyl ether, often involves phase transfer catalysis techniques. These methods facilitate the reaction between different phases, such as solid-liquid phase transfer catalysis, which is used to produce nitrodiphenyl ethers by reacting nitrochlorobenzene with potassium phenoxide in the presence of a phase transfer catalyst. This approach offers advantages in terms of reaction control, rate enhancement, and selectivity, with various catalysts being explored to optimize the synthesis process (Yadav & Subramanian, 2004).
Molecular Structure Analysis
The molecular structure of p-nitrophenyl hexadecyl ether and related compounds has been studied to understand their phytotoxic activities, which relate to their interactions with biological systems. These studies reveal that the presence of a p-nitro group on one of the phenyl rings and specific substituents on the other can significantly affect the compound's biological activity, demonstrating the importance of molecular structure in determining the chemical behavior of nitrodiphenyl ethers (Lambert, Sandmann, & Boger, 1983).
Chemical Reactions and Properties
The chemical reactivity of p-nitrophenyl hexadecyl ether involves various reactions, including hydrolysis and catalytic cleavage. Studies on similar compounds, such as p-nitrophenyl esters, have shown that they can undergo hydrolysis in mixtures of water and fluorous solvents, catalyzed by surfactants or colloidal particles. These reactions are influenced by factors such as pH and the nature of the catalyst, highlighting the complex interplay between structure and reactivity in determining the chemical properties of nitrodiphenyl ethers (Zhu & Ford, 2009).
Physical Properties Analysis
The physical properties of nitrodiphenyl ethers, such as solubility and phase behavior, are critical for their application in various domains. Research into the solvatochromic properties of long alkyl chain π* indicators, including alkyl 4-nitrophenyl ethers, provides insights into how the alkyl chain length affects solute-solvation processes and the solvatochromic character of these compounds. Such studies are essential for understanding the physicochemical behavior of p-nitrophenyl hexadecyl ether and its potential applications (Helburn et al., 2007).
Chemical Properties Analysis
The chemical properties of p-nitrophenyl hexadecyl ether, including its reactivity and stability, are influenced by its nitrodiphenyl ether framework. Research on nitrodiphenyl ethers has explored their synthesis, reactivity, and potential as intermediates in organic synthesis. These studies highlight the versatility of nitrodiphenyl ethers in chemical reactions and their potential utility in various chemical processes (Shan-ji, 2004).
Scientific Research Applications
Environmental Impact of Related Compounds
Polybrominated Diphenyl Ethers (PBDEs) : Extensively used as flame retardants, PBDEs have been found to accumulate rapidly in the environment, with their levels in certain regions among the highest reported. Studies have shown that PBDEs in the environment can lead to increasing concentrations in sediments and biological samples, indicating significant persistence and potential for bioaccumulation (Wang et al., 2007).
Transformation and Synthesis Techniques
Synthesis of Benzoazacrown Ethers : A review details a new methodology for synthesizing benzoazacrown ethers, highlighting a novel approach to constructing macrocyclic ligands that bind metal and ammonium ions. This process involves stepwise transformations of the macrocycle of readily accessible benzocrown ethers, pointing towards innovative synthetic pathways that could be relevant for creating similar complex compounds (Gromov et al., 2004).
Degradation and Environmental Fate
Degradation Processes for PBDEs : The degradation of PBDEs in liquid systems has been reviewed, with a focus on photolysis, zerovalent iron, and TiO2 photocatalysis. The oxidative degradation by TiO2 is highlighted as a particularly effective technology for treating water contaminated with PBDEs, achieving higher degrees of debromination and mineralization, which could be relevant when considering the environmental fate and degradation of "p-Nitrophenyl hexadecyl ether" (Santos et al., 2016).
properties
IUPAC Name |
1-hexadecoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBVESXNPYPANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333723 | |
Record name | p-Nitrophenyl hexadecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl hexadecyl ether | |
CAS RN |
102703-33-3 | |
Record name | p-Nitrophenyl hexadecyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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